molecular formula C15H14BrN3S2 B5869127 3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole

3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole

Cat. No. B5869127
M. Wt: 380.3 g/mol
InChI Key: VIEANGQRYHYMRI-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has drawn the attention of researchers due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its antimicrobial and antifungal activities by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. In addition, it has been proposed that the compound acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole exhibits low toxicity and has no significant adverse effects on the liver and kidney functions. Moreover, the compound has been found to possess significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole in lab experiments is its high purity and yield. Moreover, the compound has been reported to exhibit significant biological activities at low concentrations, which makes it an attractive candidate for further investigation. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research related to 3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole. One of the possible directions is to investigate its potential use as an anticancer agent, as preliminary studies have shown promising results. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its potential use as a ligand in material science. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may open up new avenues for its therapeutic applications.
Conclusion:
In conclusion, 3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is a promising compound with potential applications in various fields such as medicinal chemistry, agriculture, and material science. Its high purity and yield, significant biological activities, and low toxicity make it an attractive candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole can be achieved by the reaction of 4-bromo-benzyl chloride with 2-thienylmethylamine in the presence of a base. The obtained intermediate is then reacted with 4-methyl-1,2,4-triazole-3-thiol to yield the final product. This method has been reported to have a high yield and purity of the compound.

Scientific Research Applications

3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. In addition, it has been found to possess potent anti-inflammatory and analgesic properties. Moreover, this compound has been investigated for its potential use as a corrosion inhibitor, and as a ligand in material science.

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3S2/c1-19-14(9-13-3-2-8-20-13)17-18-15(19)21-10-11-4-6-12(16)7-5-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEANGQRYHYMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

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